3-(Aminomethyl)benzimidamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

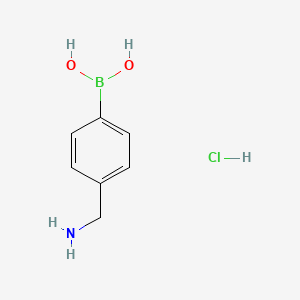

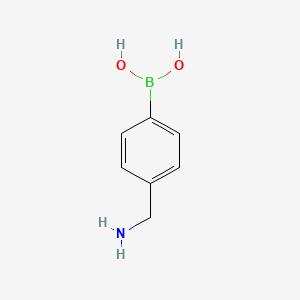

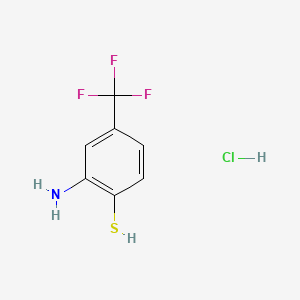

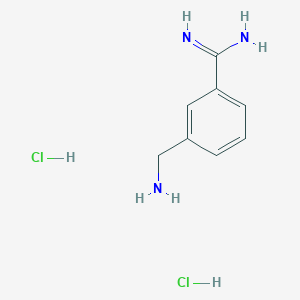

“3-(Aminomethyl)benzimidamide dihydrochloride” is a chemical compound with the CAS Number: 328552-96-1 . It has a molecular weight of 222.12 and its IUPAC name is 3-(aminomethyl)benzenecarboximidamide dihydrochloride .

Molecular Structure Analysis

The InChI code for “3-(Aminomethyl)benzimidamide dihydrochloride” is 1S/C8H11N3.2ClH/c9-5-6-2-1-3-7(4-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“3-(Aminomethyl)benzimidamide dihydrochloride” is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis of Amino Amide Salts : Research by Avila-Montiel et al. (2015) involved synthesizing amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids. X-ray diffraction studies revealed the importance of anions' geometries, charges, and sizes in forming strong hydrogen bond interactions.

Coordination Complex Synthesis : Falcón-León et al. (2014) synthesized quaternary coordination complexes using 2-(aminomethyl)benzimidazole di-hydrochloride. X-ray diffraction and spectroscopy studies were conducted to understand the complexes' molecular structures.

Antioxidant Properties

- In Vitro Antioxidant Activity : Dianov (2007) synthesized 3-aminomethyl-substituted thiazolo[3,2-a]benzimidazoles, testing their antioxidant properties in vitro. The compounds exhibited varying degrees of inhibition of adrenaline oxidation.

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Research by Tang et al. (2013) indicated that benzimidazole derivatives, including 2-aminomethyl benzimidazole, acted as inhibitors for mild steel corrosion in acidic media. The efficiency of these inhibitors was influenced by their molecular structure.

Pharmaceutical Chemistry

Synthesis of Benzimidazole Derivatives : El-Ablack (2011) studied the reaction of 2-(aminomethyl)benzimidazole dihydrochloride with various compounds, leading to the formation of several derivatives, which were then screened for antibacterial and antifungal activity.

Synthesis of Imidazo[1,2-a]benzimidazoles : Anisimova et al. (2004) synthesized imidazo[1,2-a]benzimidazole derivatives and studied their pharmacological properties, revealing a broad spectrum of activity.

Electrochemical Studies

- Electroreduction for Primary Amine Preparation : Krishnan et al. (1978) described an electrolytic reduction method for preparing 3-aminomethylpyridine dihydrochloride, highlighting its application in synthesizing primary amines.

Safety and Hazards

Propriétés

IUPAC Name |

3-(aminomethyl)benzenecarboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c9-5-6-2-1-3-7(4-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUKPVGDBSBZDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=N)N)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373384 |

Source

|

| Record name | 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328552-96-1 |

Source

|

| Record name | 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)benzene-1-carboximidamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.